molecular formula C14H12N2O3S B2998209 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide CAS No. 2034323-00-5

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2998209
CAS No.: 2034323-00-5
M. Wt: 288.32
InChI Key: FKHJNTCMLIHHHQ-UHFFFAOYSA-N
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Description

“N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a pyridine ring, a furo ring, and a thiophene ring . The pyridine ring is a six-membered aromatic heterocycle with an electronic structure similar to benzene . The furo ring is a heterocyclic compound containing an oxygen atom, and the thiophene ring is a five-membered aromatic ring containing a sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The pyridine ring in the compound is sp2 hybridized, allowing the ring to be fully conjugated . The lone pair electrons on the nitrogen atom of the pyridine ring are contained in a sp2 orbital that lies in the same plane as the ring and does not overlap with the p orbitals of the ring . This makes the pi electron count for the pyridine ring 6 pi electrons .

Scientific Research Applications

Bioinorganic Chemistry Applications

Complexes of similar compounds have been synthesized and characterized for their bioinorganic relevance, demonstrating coordination through carbonyl oxygen, nitrogen, and sulfur atoms. These studies, including antimicrobial activity screening against organisms such as Escherichia coli and Aspergillus spp., highlight the potential for developing new antimicrobial agents (Singh, Das, & Dhakarey, 2009).

Heterocyclic Synthesis

Research into the synthesis of heterocyclic compounds, such as thieno[3,2-d]pyrimidines and thieno[3,4-b]pyridines from thiophene-carboxamides, underscores the importance of these structures in medicinal chemistry for the development of novel therapeutic agents (El-Meligie, Khalil, El‐Nassan, & Ibraheem, 2020).

Luminescence Sensitization

Studies on compounds like BDP and BMP chelating LnIII ions and sensitizing their emission, particularly when used to cap ZnS nanoparticles, indicate applications in material science for creating efficient luminescent materials. This could have implications for the development of new types of sensors and optical devices (Tigaa, Lucas, & de Bettencourt-Dias, 2017).

Antimicrobial Activity

Several studies have focused on the antimicrobial activities of derivatives, illustrating the role of these compounds in developing new antimicrobial agents with potential applications in combating resistant strains of bacteria and fungi (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Crystal Engineering and Pharmaceutical Co-crystals

The novel carboxamide-pyridine N-oxide synthon has been shown to assemble in a triple helix architecture, exploiting for the synthesis of cocrystals of barbiturate drugs. This suggests applications in crystal engineering and the development of pharmaceutical cocrystals, potentially improving drug solubility and bioavailability (Reddy, Babu, & Nangia, 2006).

Properties

IUPAC Name

N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c17-13(11-2-1-9-20-11)15-5-7-16-6-3-10-4-8-19-12(10)14(16)18/h1-4,6,8-9H,5,7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHJNTCMLIHHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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